molecular formula C13H22N2S B13636223 2-(4-Methylcyclohexyl)-N-(thiazol-5-ylmethyl)ethan-1-amine

2-(4-Methylcyclohexyl)-N-(thiazol-5-ylmethyl)ethan-1-amine

Katalognummer: B13636223
Molekulargewicht: 238.39 g/mol
InChI-Schlüssel: AQBXLTLNQRJATC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylcyclohexyl)-N-(thiazol-5-ylmethyl)ethan-1-amine is a compound with a complex structure that includes a cyclohexyl ring, a thiazole ring, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexyl)-N-(thiazol-5-ylmethyl)ethan-1-amine typically involves the reaction of 4-methylcyclohexanone with thiazole-5-carbaldehyde in the presence of a reducing agent to form the intermediate compound. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylcyclohexyl)-N-(thiazol-5-ylmethyl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like methanol or chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(4-Methylcyclohexyl)-N-(thiazol-5-ylmethyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Methylcyclohexyl)-N-(thiazol-5-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(4-Methylcyclohexyl)-N-(thiazol-5-ylmethyl)ethan-1-amine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclohexyl ring and a thiazole ring, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H22N2S

Molekulargewicht

238.39 g/mol

IUPAC-Name

2-(4-methylcyclohexyl)-N-(1,3-thiazol-5-ylmethyl)ethanamine

InChI

InChI=1S/C13H22N2S/c1-11-2-4-12(5-3-11)6-7-14-8-13-9-15-10-16-13/h9-12,14H,2-8H2,1H3

InChI-Schlüssel

AQBXLTLNQRJATC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)CCNCC2=CN=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.